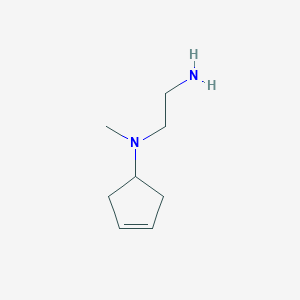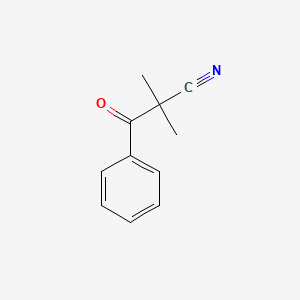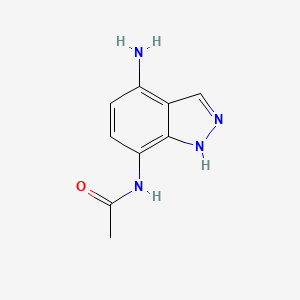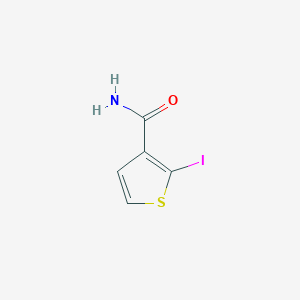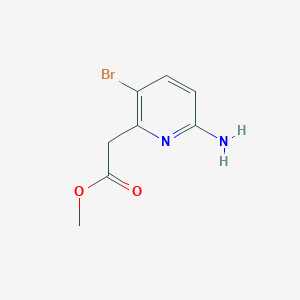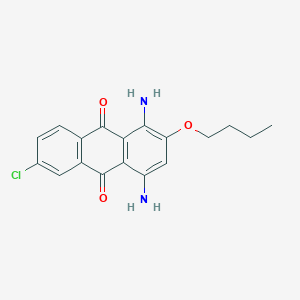
1,4-Diamino-2-butoxy-6-chloroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2-butoxy-6-chloroanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, butoxy, and chloro substituents on the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-butoxy-6-chloroanthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method includes the following steps:
Nitration: Anthracene is nitrated to form 1,4-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminoanthracene.
Substitution: The 2-position is substituted with a butoxy group through a nucleophilic substitution reaction.
Chlorination: Finally, the 6-position is chlorinated to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-butoxy-6-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to the hydroquinone form.
Substitution: The amino, butoxy, and chloro groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Diamino-2-butoxy-6-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism of action of 1,4-Diamino-2-butoxy-6-chloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diamino-2-chloroanthracene-9,10-dione
- 1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione
- 1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione
Uniqueness
1,4-Diamino-2-butoxy-6-chloroanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific photophysical characteristics and reactivity.
Properties
CAS No. |
88605-42-9 |
|---|---|
Molecular Formula |
C18H17ClN2O3 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1,4-diamino-2-butoxy-6-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-3-6-24-13-8-12(20)14-15(16(13)21)17(22)10-5-4-9(19)7-11(10)18(14)23/h4-5,7-8H,2-3,6,20-21H2,1H3 |
InChI Key |
AGKYEVWWRRPPDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
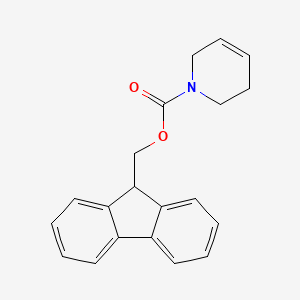
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)
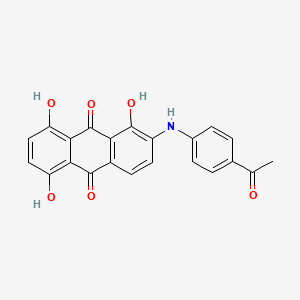
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)

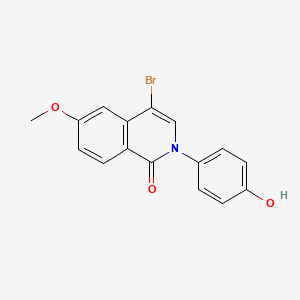
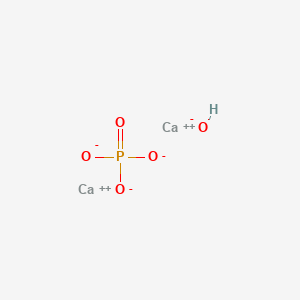
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)
